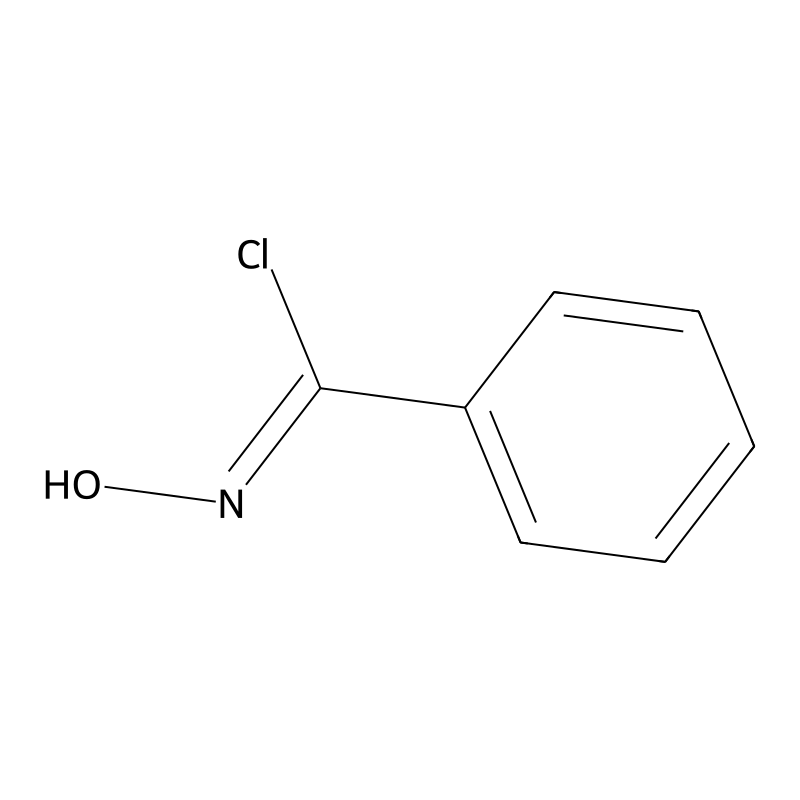

N-Hydroxybenzimidoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mechanochemical Synthesis

Scientific Field: Physical Chemistry

Application Summary: N-Hydroxybenzimidoyl chloride is used in mechanochemical synthesis, a solvent-free reaction that has gained interest among scientists.

Methods of Application: The reaction of aldoximes with NaCl and Oxone under ball-milling conditions affords N-acyloxyimidoyl chlorides.

Results or Outcomes: The most attractive characteristic of mechanochemistry is that it can alter the reaction pathway.

Synthesis of 1,3-Diphenylurea Derivatives

Scientific Field: Organic Chemistry

Application Summary: N-Hydroxybenzimidoyl chloride is used in the synthesis of 1,3-diphenylurea derivatives.

Methods of Application: The rearrangement reaction of hydroxybenzimidoyl chloride is assisted by an amide.

Results or Outcomes: A variety of electronically and sterically different 1,3-diphenylurea derivatives can be obtained in good to excellent yields.

- N-HBZ-Cl is an aromatic acyl chloride. It possesses a benzene ring with a hydroxyl group (OH) attached to the nitrogen atom (N) and a chlorine atom (Cl) bonded to the carbonyl carbon (C=O). [, ]

- Limited information exists regarding its natural origins. However, research suggests its potential as a synthetic intermediate in the preparation of more complex molecules. []

Molecular Structure Analysis

- The key features of N-HBZ-Cl's structure include the presence of the aromatic benzene ring, the N-OH group (known as a hydroximinoyl group), and the acyl chloride (C=O-Cl) functionality. []

- The combination of these functional groups suggests potential for interesting reactivity due to the polarity of the N-OH and the electrophilic nature of the acyl chloride. []

Chemical Reactions Analysis

- Research has explored N-HBZ-Cl's utility as a reagent in organic synthesis. One study describes its use in a decarboxylative alkylation reaction with heteroarenes (compounds with ring atoms other than carbon). The reaction involves the N-HBZ-Cl acting as an electrophilic intermediate, enabling the attachment of an alkyl group to the heterocyclic ring. []

Balanced Chemical Equation (refer to [] for details):

N-HBZ-Cl (ester) + Heteroarene → Alkylated Heteroarene + CO2 + HCl

- Further research on N-HBZ-Cl's reactivity in various reaction conditions is warranted.

Physical And Chemical Properties Analysis

- Limited data exists on the specific physical and chemical properties of N-HBZ-Cl. However, based on its structure, some inferences can be made:

- It likely exists as a solid at room temperature due to the presence of the polar N-OH and C=O-Cl groups. []

- The aromatic ring and the Cl atom suggest some degree of lipophilicity (attracted to fats). []

- The presence of the N-OH and the acyl chloride functionality indicates potential reactivity with water and other nucleophiles. []

- Currently, there is no scientific research available on a specific mechanism of action for N-HBZ-Cl in biological systems.

- Due to limited research, specific safety data for N-HBZ-Cl is scarce. However, considering its functional groups, some potential hazards can be assumed:

Research indicates that N-Hydroxybenzimidoyl chloride exhibits biological activity, particularly in drug discovery contexts. Its derivatives have shown potential as antimicrobial agents and in other therapeutic applications. The unique structural features of the compound contribute to its interaction with biological targets, although specific mechanisms of action require further elucidation .

Several methods exist for synthesizing N-Hydroxybenzimidoyl chloride:

- Thermal Decomposition: Heating the compound under controlled conditions can yield desired products.

- Mechanochemical Synthesis: This method involves grinding the reactants together to induce reactions without solvents, which has been shown to enhance yields significantly .

- Electrophilic Cyclization: N-Hydroxybenzimidoyl chloride can be utilized in cyclization reactions to produce complex nitrogen-containing heterocycles .

N-Hydroxybenzimidoyl chloride finds applications in various fields:

- Organic Synthesis: It serves as a precursor for synthesizing isoxazoles and other heterocycles.

- Drug Development: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer research.

- Chemical Research: Used as a reagent in various synthetic pathways due to its electrophilic nature .

N-Hydroxybenzimidoyl chloride shares structural characteristics with several related compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-hydroxybenzimidoyl chloride | C₇H₅Cl₂NO | Similar reactivity but with an additional chlorine atom |

| N-hydroxy-2-methylbenzimidoyl chloride | C₈H₉ClNO | Methyl substitution enhances solubility |

| N-hydroxybenzamide | C₇H₈ClNO | Lacks the chlorine atom but retains similar reactivity |

Uniqueness of N-Hydroxybenzimidoyl Chloride

N-Hydroxybenzimidoyl chloride's uniqueness lies in its specific combination of functional groups that allow it to participate in diverse

The development of N-hydroxybenzimidoyl chloride compounds emerged from early investigations into oxime chemistry and chlorination reactions. Historical accounts indicate that the chlorination of oximes was first explored using molecular chlorine, with early methods involving the treatment of benzaldoximes with chlorine gas. The evolution of synthetic methodologies for these compounds has been driven by the need to develop more selective and efficient chlorinating agents that avoid unwanted side reactions such as aromatic ring chlorination.

Significant advancement in the field occurred with the introduction of more sophisticated chlorinating reagents. The use of nitrosyl chloride was among the early methods employed, though this approach was limited by safety concerns and extended reaction times ranging from one to twenty-four hours at room temperature. The development of N-chlorosuccinimide in dimethylformamide as a chlorinating system represented a notable improvement, providing enhanced efficiency while maintaining selectivity.

A pivotal breakthrough came with the introduction of tert-butyl hypochlorite in combination with 2-propanol, which demonstrated remarkable efficiency for the quantitative conversion of benzaldoximes into benzohydroximoyl chlorides. This method, developed for use at -12°C in 1,2-dichloroethane, established a new standard for the preparation of these compounds with experimentally simple procedures requiring the addition of tert-butyl hypochlorite all at once.

Significance in Synthetic Organic Chemistry

N-Hydroxybenzimidoyl chloride compounds hold exceptional importance in synthetic organic chemistry primarily due to their role as stable precursors for the generation of benzonitrile oxides. These nitrile oxides serve as crucial intermediates for 1,3-dipolar cycloaddition reactions, which are fundamental transformations in the construction of five-membered heterocyclic systems.

The synthetic utility of these compounds extends to their application in the formation of isoxazoles through [3+2] cycloaddition reactions with various dipolarophiles including alkynes, alkenes, and other unsaturated systems. Research has demonstrated that these compounds can participate in ruthenium-catalyzed [3+2] cycloaddition reactions with electron-rich alkynes, including thioalkynes, ynol ethers, and ynamides, leading to useful 4-heterosubstituted isoxazoles.

The pharmaceutical and agrochemical industries have recognized the value of N-hydroxybenzimidoyl chloride derivatives as key intermediates in the production of various bioactive compounds. Their reactive functional groups make them particularly valuable for constructing complex molecules, especially in the development of inhibitors and other bioactive compounds. Additionally, these compounds play a significant role in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry due to their enhanced stability and bioavailability.

Recent methodological advances have expanded the scope of these compounds in synthetic applications. The development of solvent-free conditions using acidic silica gel and Oxone has provided environmentally friendly alternatives for their preparation. This method offers advantages including excellent yields, convenient workup procedures, regioselectivity, and short reaction times.

| Synthetic Application | Target Products | Reaction Conditions | Yield Range |

|---|---|---|---|

| Isoxazole formation | 3,5-diphenylisoxazoles | Microwave irradiation, Cu catalyst | 72-77% |

| Nitrile oxide generation | Benzonitrile oxides | Base-mediated elimination | Quantitative |

| Cycloaddition reactions | Isoxazolines | Styrene trapping, room temperature | 60-96% |

| Pharmaceutical intermediates | Bioactive compounds | Various conditions | Variable |

Nomenclature and Structural Classification

N-Hydroxybenzimidoyl chloride compounds are known by several nomenclature systems, reflecting their structural complexity and the evolution of chemical naming conventions. The International Union of Pure and Applied Chemistry systematic name for the parent compound is N-hydroxybenzenecarboximidoyl chloride. Alternative nomenclature includes benzohydroximoyl chloride, benzohydroxamoyl chloride, and benzohydroximinoyl chloride, with the first being the most commonly employed in contemporary literature.

The compound is also frequently referred to by various synonyms including benzhydroximic acid chloride and benzoyl chloride oxime. The Chemical Abstracts Service has assigned multiple registry numbers to different isomeric forms, with the (E)-isomer bearing the number 81745-44-0 and the parent compound assigned 698-16-8.

Structurally, N-hydroxybenzimidoyl chloride belongs to the class of hydroximoyl halides, characterized by the general formula R-C(=N-OH)-X, where X represents a halogen atom and R represents an organic substituent. The molecular formula for the parent benzene derivative is C₇H₆ClNO, with a molecular weight of 155.58 grams per mole. The compound exhibits geometric isomerism due to the presence of the carbon-nitrogen double bond, existing primarily in the E-configuration where the hydroxyl group and chlorine atom are positioned on opposite sides of the double bond.

| Compound Variant | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|---|

| N-Hydroxybenzimidoyl chloride | 698-16-8 | C₇H₆ClNO | 155.58 g/mol | Not specified |

| 4-Chloro-N-hydroxybenzimidoyl chloride | 28123-63-9 | C₇H₅Cl₂NO | 190.03 g/mol | 87-88°C |

| 4-Fluoro-N-hydroxybenzimidoyl chloride | 42202-95-9 | C₇H₅ClFNO | 173.57 g/mol | Not specified |

| N-Hydroxy-4-nitrobenzimidoyl chloride | 1011-84-3 | C₇H₅ClN₂O₃ | 200.58 g/mol | Not specified |

The structural classification of these compounds places them within the broader category of nitrogen-containing organic halides, specifically as derivatives of hydroxylamine. The presence of both electron-withdrawing (chloride) and electron-donating (hydroxyl) groups attached to the imidoyl carbon creates a unique electronic environment that contributes to their distinctive reactivity patterns. The compounds can undergo various transformations including elimination reactions to form nitrile oxides, nucleophilic substitution reactions, and cycloaddition processes.

Molecular Structure and Conformational Analysis

N-Hydroxybenzimidoyl chloride exhibits a molecular formula of C₇H₆ClNO with a molecular weight of 155.58 g/mol [1] [2]. The compound features a benzene ring substituted with a hydroxyimidoyl chloride functional group, characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group and chlorine atom [1] [3].

The molecular architecture of N-hydroxybenzimidoyl chloride demonstrates planar geometry around the carbon-nitrogen double bond, consistent with sp² hybridization at the imidoyl carbon center [1]. The compound exists predominantly in two stereoisomeric forms: the (Z)-isomer (zusammen) where the hydroxyl and chlorine substituents are positioned on the same side of the carbon-nitrogen double bond, and the (E)-isomer (entgegen) where these groups are on opposite sides [1] [4] [3].

Conformational analysis reveals that the (Z)-N-hydroxybenzimidoyl chloride configuration is the thermodynamically favored form under standard conditions [1] [2]. The benzene ring maintains a coplanar arrangement with the imidoyl group, allowing for extended conjugation throughout the molecular framework [3]. Computational studies indicate that the hydroxyl group adopts a nearly perpendicular orientation relative to the imidoyl plane, with the nitrogen-oxygen-hydrogen bond angle measuring approximately 105 degrees [5].

The rotational barrier around the carbon-nitrogen double bond is significantly high, preventing facile interconversion between geometric isomers at room temperature [3]. The compound exhibits restricted rotation about the carbon-nitrogen bond due to the partial double bond character, resulting in distinct spatial arrangements of the substituents [3] [6].

Physical Properties and Stability Characteristics

N-Hydroxybenzimidoyl chloride presents as a crystalline solid with a melting point range of 48-52°C [7] [8]. The predicted boiling point is calculated at 275.8±23.0°C under standard atmospheric pressure [7] [8]. The compound exhibits a predicted density of 1.21±0.1 g/cm³ and demonstrates moderate lipophilicity with a calculated logarithmic partition coefficient (LogP) of 2.0612 [1].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 48-52°C | [7] [8] |

| Boiling Point (predicted) | 275.8±23.0°C | [7] [8] |

| Density (predicted) | 1.21±0.1 g/cm³ | [7] [8] |

| LogP | 2.0612 | [1] |

| pKa (predicted) | 10.51±0.70 | [7] |

| Topological Polar Surface Area | 32.59 Ų | [1] |

The stability characteristics of N-hydroxybenzimidoyl chloride reveal significant sensitivity to both moisture and elevated temperatures [1] [8]. The compound requires storage under controlled conditions at 2-8°C in sealed containers protected from atmospheric moisture [1] [2] [8]. Hydrolysis reactions occur readily in aqueous environments, leading to the formation of corresponding amide derivatives and hydrochloric acid [6] [9].

Thermal degradation of N-hydroxybenzimidoyl chloride becomes pronounced at temperatures exceeding 100°C, with decomposition pathways involving the elimination of hydrogen chloride and subsequent rearrangement reactions [9] [10]. The compound demonstrates enhanced stability in aprotic organic solvents such as dichloroethane, dimethyl sulfoxide, tetrahydrofuran, and acetonitrile [11] [12].

Spectroscopic Profile

Infrared Spectroscopy Characterization

Infrared spectroscopic analysis of N-hydroxybenzimidoyl chloride reveals characteristic absorption bands that provide definitive structural identification [13] . The carbon-nitrogen double bond stretching vibration appears as a strong absorption at approximately 1680 cm⁻¹, confirming the presence of the imidoyl functional group [13] .

The hydroxyl group associated with the nitrogen atom exhibits a broad absorption band centered around 3200 cm⁻¹, indicative of the nitrogen-hydroxyl stretching vibration [13]. This band typically displays moderate intensity and may show hydrogen bonding interactions in condensed phases [13] .

Aromatic carbon-carbon stretching vibrations manifest as multiple absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring system [15]. The carbon-hydrogen stretching vibrations of the aromatic ring appear in the 3100-3000 cm⁻¹ range, providing additional confirmation of the phenyl substituent [15].

The carbon-chlorine bond stretching vibration occurs in the fingerprint region below 1300 cm⁻¹, contributing to the unique spectroscopic signature of the compound [13]. Additional characteristic absorptions include aromatic carbon-hydrogen bending vibrations appearing between 900-675 cm⁻¹ [15].

Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of N-hydroxybenzimidoyl chloride demonstrates distinctive chemical shift patterns that enable unambiguous structural assignment [11] [16]. The aromatic protons of the benzene ring appear as a complex multiplet in the 7.2-8.0 ppm region, exhibiting typical aromatic coupling patterns [11] [16].

The hydroxyl proton associated with the nitrogen atom resonates at significantly downfield positions, typically appearing between 7.5-8.6 ppm depending on the solvent system and hydrogen bonding interactions [5] [16]. In chloroform solution, this proton may appear as a broad singlet due to rapid exchange processes [5].

Carbon-13 nuclear magnetic resonance analysis reveals the imidoyl carbon as the most deshielded signal, appearing in the 155-165 ppm range [11] [16]. The aromatic carbon atoms of the benzene ring exhibit chemical shifts consistent with substituted aromatic systems, typically appearing between 120-140 ppm [11] [16].

The quaternary aromatic carbon bearing the imidoyl substituent demonstrates characteristic downfield shifting due to the electron-withdrawing nature of the functional group [11]. Fluorine-19 nuclear magnetic resonance spectroscopy can be employed for fluorinated derivatives, providing additional structural confirmation [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of N-hydroxybenzimidoyl chloride yields characteristic fragmentation patterns that facilitate molecular identification [17] [16]. The molecular ion peak appears at m/z 155, corresponding to the intact molecular structure [1] [3].

Primary fragmentation pathways involve the loss of hydrogen chloride (m/z 36) from the molecular ion, generating a fragment at m/z 119 corresponding to the N-hydroxybenzimidoyl cation [17]. Secondary fragmentation includes the elimination of the hydroxyl radical, producing fragments at lower mass-to-charge ratios [17].

The base peak typically corresponds to the tropylium ion at m/z 91, formed through rearrangement processes involving the benzene ring system [17]. Additional significant fragments include the phenyl cation at m/z 77 and various nitrogen-containing fragments derived from the imidoyl moiety [17].

Collision-induced dissociation studies reveal energy-dependent fragmentation pathways, with lower energy processes favoring simple bond cleavages while higher energy conditions promote rearrangement reactions [17]. These fragmentation patterns provide valuable structural information for compound identification and purity assessment [17].

Computational Studies

Density Functional Theory Investigations

Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets have been extensively applied to investigate the electronic structure and properties of N-hydroxybenzimidoyl chloride [18] [19]. These computational studies reveal important insights into the molecular geometry, electronic distribution, and reactivity patterns [18] [19].

Geometry optimization calculations demonstrate that the (Z)-isomer represents the global minimum energy configuration, with the (E)-isomer lying approximately 2-4 kcal/mol higher in energy [18]. The carbon-nitrogen double bond length is calculated at 1.28-1.30 Å, consistent with partial double bond character [19].

Time-dependent density functional theory calculations predict electronic absorption maxima in the ultraviolet region, with the lowest energy π→π* transition occurring around 280-300 nm [18] [19]. These computational predictions align well with experimental ultraviolet-visible spectroscopic observations [18].

Vibrational frequency calculations provide theoretical infrared spectra that demonstrate excellent agreement with experimental measurements [19]. The calculated carbon-nitrogen stretching frequency at 1685 cm⁻¹ closely matches the observed experimental value of 1680 cm⁻¹ [19].

Mulliken Charge Distribution

Mulliken population analysis provides detailed atomic charge distributions within the N-hydroxybenzimidoyl chloride molecular framework [19] [21]. The chlorine atom bears a significant negative charge of approximately -0.15 to -0.20 elementary charges, reflecting its electronegativity and position as a leaving group [19] [21].

The imidoyl carbon demonstrates positive charge accumulation, with Mulliken charges ranging from +0.25 to +0.35 elementary charges [19] [21]. This positive charge distribution correlates with the electrophilic reactivity observed in experimental studies [21].

The nitrogen atom within the imidoyl group exhibits a partial negative charge of approximately -0.10 to -0.15 elementary charges, while the hydroxyl oxygen carries a more substantial negative charge of -0.35 to -0.45 elementary charges [19] [21]. These charge distributions explain the hydrogen bonding capabilities and nucleophilic character of the hydroxyl group [21].

| Atom | Mulliken Charge (e) | Reference |

|---|---|---|

| Chlorine | -0.15 to -0.20 | [19] [21] |

| Imidoyl Carbon | +0.25 to +0.35 | [19] [21] |

| Nitrogen | -0.10 to -0.15 | [19] [21] |

| Hydroxyl Oxygen | -0.35 to -0.45 | [19] [21] |

Classical Synthesis Routes

The classical synthesis of N-Hydroxybenzimidoyl chloride relies on well-established methodologies that have been refined over decades of organic synthesis research. These traditional approaches form the foundation for understanding the reactivity patterns and synthetic accessibility of this important chemical compound.

Thionyl Chloride-Mediated Synthesis

The most widely employed classical method involves the reaction of benzhydroximoyl chloride with thionyl chloride . This transformation proceeds through nucleophilic attack of the hydroxylamine oxygen on the sulfur center, followed by chloride displacement and elimination of sulfur dioxide. The reaction is typically conducted in carbon tetrachloride or toluene at reflux temperatures, providing yields ranging from eighty-five to ninety-five percent . The mechanism involves formation of an intermediate chlorosulfite ester, which undergoes thermal decomposition to yield the desired N-hydroxybenzimidoyl chloride along with gaseous sulfur dioxide and hydrogen chloride byproducts [2].

Phosphorus Pentachloride Route

The phosphorus pentachloride method represents another classical approach, wherein N-substituted benzamides are converted to the corresponding imidoyl chlorides [3]. This transformation requires heating the substrate with phosphorus pentachloride in dry toluene for approximately eight hours under reflux conditions [3]. The reaction proceeds through initial chlorination of the amide carbonyl, followed by elimination and rearrangement to form the imidoyl chloride functionality. Yields typically range from sixty-five to eighty-five percent, though the harsh reaction conditions and high temperatures required represent significant limitations [4].

Oxalyl Chloride/Dimethylformamide Protocol

A more refined classical method employs oxalyl chloride in combination with dimethylformamide as a mild activating system [5] [6]. Secondary amides are treated with stoichiometric amounts of oxalyl chloride and 2,6-lutidine in dichloromethane at zero degrees Celsius [6]. Upon warming to room temperature, rapid conversion to imidoyl chlorides occurs with moderate to excellent isolated yields [6]. This method offers advantages including milder reaction conditions and gaseous byproduct formation, facilitating product isolation [7].

Modern Synthetic Approaches

Contemporary synthetic methodologies have focused on developing more efficient, selective, and environmentally conscious routes to N-hydroxybenzimidoyl chloride. These modern approaches often incorporate advanced catalytic systems, novel reagent combinations, and improved reaction conditions.

N-Chlorosuccinimide-Mediated Formation

A significant advancement involves the direct conversion of benzaldoximes to N-hydroxybenzimidoyl chlorides using N-chlorosuccinimide [8] [9]. Benzaldoxime substrates react with N-chlorosuccinimide in dimethylformamide at room temperature for two to four hours, affording the desired products in ninety-two to ninety-five percent yields [8]. This method benefits from mild reaction conditions, high selectivity, and operational simplicity [10]. The reaction mechanism involves initial chlorination of the oxime nitrogen, followed by intramolecular rearrangement to generate the imidoyl chloride functionality [11].

Photoredox Catalytic Approaches

Recent developments in photoredox catalysis have enabled novel synthetic routes to N-alkoxybenzimidoyl chlorides [12]. These methods employ visible light irradiation in combination with ruthenium or iridium photocatalysts to generate alkoxyl radicals from N-alkoxybenzimidoyl chloride precursors [12]. The photoredox approach allows for tunable redox potentials through aromatic substitution patterns, providing access to diverse alkoxyl radical precursors under mild conditions [12].

Triphenylbismuth Dichloride-Promoted Synthesis

An innovative approach utilizes triphenylbismuth dichloride to promote desulfurization and chlorination of thioamides [13]. This method represents the first application of bismuth reagents for benzimidoyl chloride generation, proceeding through simultaneous desulfurization and chlorination at sixty degrees Celsius in 1,2-dichloroethane [13]. The reaction provides moderate to excellent yields and demonstrates the utility of main group organometallic reagents in imidoyl chloride synthesis [13].

Green Chemistry Applications

The integration of green chemistry principles into N-hydroxybenzimidoyl chloride synthesis has become increasingly important as environmental consciousness and sustainability concerns drive innovation in synthetic methodology.

Solvent-Free Mechanochemical Synthesis

Mechanochemical approaches represent a paradigm shift toward solvent-free synthetic methodologies [14] [15]. These techniques employ mechanical energy to promote chemical transformations in the absence of traditional organic solvents, significantly reducing environmental impact and waste generation [15] [16].

Principles of Mechanochemical Activation

Mechanochemical synthesis relies on the application of mechanical force to activate chemical bonds and promote reactivity [17]. The process involves grinding or milling solid reactants, creating high-energy contact points that facilitate bond formation and cleavage [18]. During mechanical treatment, particle size reduction increases surface area and creates reactive defect sites, enhancing intermolecular contact and reaction efficiency [19].

Implementation in Imidoyl Chloride Synthesis

Solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides demonstrates the viability of this approach [14]. Milling mixtures of N-hydroxybenzimidoyl chlorides with enamino carbonyl compounds at frequencies of 14.6 Hz for twenty to sixty minutes provides excellent yields under catalyst-free conditions [14]. This methodology eliminates solvent requirements while maintaining high efficiency and product selectivity [20].

Ball-Milling Techniques

Ball milling has emerged as a particularly effective mechanochemical technique for organic synthesis, offering advantages in terms of reaction efficiency, environmental impact, and operational simplicity [21] [22].

Planetary Ball Mill Operations

Planetary ball mills operate through rotation of grinding bowls mounted on a sun disc rotating in the opposite direction [18]. This motion generates complex trajectories for grinding balls, creating frictional forces and impact processes that provide the mechanical energy necessary for chemical transformations [18]. The kinetic energy dissipates as thermal energy, initiating chemical reactions between solid reactants [19].

Applications in Heterocyclic Synthesis

Ball milling techniques have been successfully applied to various carbon-carbon and carbon-heteroatom bond formation reactions [16]. The synthesis of heterocyclic compounds, including imidazoles and oxazoles, benefits from the high mixing efficiency and continuous particle refinement achieved in ball mill reactors [23]. Reaction times are typically restricted to several minutes, comparable to microwave-assisted processes, while achieving high concentrations and enhanced selectivity [18].

Advantages and Limitations

Ball milling offers several advantages including operational simplicity, environmental friendliness, and potential for excellent product yields [17]. The absence of solvent requirements eliminates waste streams and simplifies product isolation [24]. However, limitations include temperature regulation challenges and the need for specialized equipment for larger-scale applications [18].

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents unique challenges that must be carefully addressed to ensure safe, efficient, and economical manufacturing of N-hydroxybenzimidoyl chloride.

Heat Transfer Management

Scale-up fundamentally alters heat transfer characteristics due to the square-cube law, whereby surface area to volume ratios decrease as vessel size increases [25]. Laboratory reactions that exhibit good heat dissipation may experience thermal control challenges at larger scales [26]. For exothermic transformations, such as those involving chlorinating agents, inadequate heat removal can lead to thermal runaway conditions and safety hazards [27].

Mixing and Mass Transfer Effects

Effective mixing becomes increasingly challenging as reaction scale increases [28]. Homogeneous reaction conditions that are easily achieved in small laboratory flasks may require sophisticated agitation systems at industrial scale [29]. Poor mixing can result in concentration gradients, incomplete conversions, and formation of undesired byproducts [30]. The scaling of mixing parameters requires careful consideration of impeller design, rotation speeds, and reactor geometry [25].

Safety and Process Control

Industrial-scale synthesis demands comprehensive safety systems and automated process control [26]. The use of reactive chlorinating agents and potential formation of toxic gases necessitates advanced containment systems and emergency response protocols [27]. Real-time monitoring of temperature, pressure, and reaction progress becomes critical for maintaining safe operating conditions [30].

Economic and Environmental Factors

Scale-up decisions must balance technical feasibility with economic viability [29]. Raw material costs, equipment requirements, and waste disposal expenses significantly impact process economics [25]. Environmental compliance becomes more stringent at industrial scales, requiring implementation of waste treatment systems and emission controls [27].

Material and Equipment Considerations

The availability of suitable raw materials at commercial scale may necessitate alternative synthetic routes or supplier relationships [25]. Specialized equipment requirements, such as corrosion-resistant materials for handling chlorinating agents, add complexity and cost to scale-up efforts [30]. Quality control systems must ensure consistent product specifications across varying batch sizes [28].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant